molecular formula C7H16Cl2F2N2 B13535792 4,4-difluoro-N,N,3-trimethylpyrrolidin-3-aminedihydrochloride

4,4-difluoro-N,N,3-trimethylpyrrolidin-3-aminedihydrochloride

Cat. No.: B13535792
M. Wt: 237.12 g/mol
InChI Key: WKCSIXLUZQEQDE-UHFFFAOYSA-N
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Description

4,4-difluoro-N,N,3-trimethylpyrrolidin-3-amine dihydrochloride is a synthetic organic compound characterized by the presence of difluoromethyl and trimethylpyrrolidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-difluoro-N,N,3-trimethylpyrrolidin-3-amine dihydrochloride typically involves the introduction of difluoromethyl groups into a pyrrolidine ring. This can be achieved through various difluoromethylation techniques, including the use of difluoromethylating agents such as ClCF₂H. The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the pyrrolidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4-difluoro-N,N,3-trimethylpyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield difluoromethylpyrrolidine oxides, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

4,4-difluoro-N,N,3-trimethylpyrrolidin-3-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel difluoromethylated compounds.

    Biology: The compound can be used in biochemical studies to investigate the effects of difluoromethyl groups on biological systems.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4-difluoro-N,N,3-trimethylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl groups can influence the compound’s reactivity and binding affinity, potentially affecting enzyme activity and receptor interactions. Detailed studies on the molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

    4,4-difluoro-N,N,3-trimethylpyrrolidine: Lacks the amine and dihydrochloride groups but shares the core structure.

    N,N,3-trimethylpyrrolidin-3-amine: Does not contain the difluoromethyl groups.

    4,4-difluoropyrrolidine: Contains difluoromethyl groups but lacks the trimethyl and amine functionalities.

Uniqueness

4,4-difluoro-N,N,3-trimethylpyrrolidin-3-amine dihydrochloride is unique due to the combination of difluoromethyl and trimethylpyrrolidine groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse scientific fields highlight its significance.

Properties

Molecular Formula

C7H16Cl2F2N2

Molecular Weight

237.12 g/mol

IUPAC Name

4,4-difluoro-N,N,3-trimethylpyrrolidin-3-amine;dihydrochloride

InChI

InChI=1S/C7H14F2N2.2ClH/c1-6(11(2)3)4-10-5-7(6,8)9;;/h10H,4-5H2,1-3H3;2*1H

InChI Key

WKCSIXLUZQEQDE-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCC1(F)F)N(C)C.Cl.Cl

Origin of Product

United States

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